Field: Biochemistry and Molecular Biology
Application: 2,6-Difluorobenzamide plays a crucial role in the allosteric inhibition of FtsZ, a protein involved in bacterial cell division .
Method: The application involves conformational analysis and molecular docking studies comparing 2,6-difluoro-3-methoxybenzamide (DFMBA) with 3-methoxybenzamide (3-MBA) for investigating the known increase of FtsZ inhibition related anti S. aureus activity due to fluorination .
Results: The presence of the fluorine atoms in DFMBA is responsible for its non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring . Molecular docking studies highlight the strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket .
Field: Organic Chemistry and Medicinal Chemistry
Application: 2,6-Difluorobenzamide is used as a starting material for the synthesis of novel benzoylurea derivatives containing a pyrimidine moiety .
Method: The synthesis involves the reaction of 2,6-Difluorobenzamide with various reagents to form benzoylurea derivatives .
Results: The synthesized compounds exhibited moderate to good in vitro antifungal activities against several fungi and lower in vitro antibacterial activities against certain bacteria .
Field: Organic Chemistry
Application: 2,6-Difluorobenzaldehyde, a derivative of 2,6-Difluorobenzamide, can be used to synthesize 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil .
Method: The synthesis involves a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea .
Results: The result is the formation of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil .
Field: Pharmacology
Application: 2,6-Difluorobenzamide derivatives are used to inhibit store-operated calcium channels .
Method: The study involved the synthesis of 13 difluorobenzamide compounds and examination of their inhibitory effects on store-operated calcium channels using Ca2+ imaging and wound-healing migration assay .
Results: Among the synthesized compounds, 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide (MPT0M004, 8a) demonstrated a prominent inhibitory ability on store-operated calcium channels .
Application: 2,6-Difluorobenzamide can be used in the synthesis of fluorinated 3-hexyloxy-benzohydroxamic acid and 3-hexyloxy-benzohydrazide .
Method: The synthesis involves the reaction of 2,6-Difluorobenzamide with hexyloxybenzohydroxamic acid and hexyloxybenzohydrazide .
Results: The resulting compounds are fluorinated versions of 3-hexyloxy-benzohydroxamic acid and 3-hexyloxy-benzohydrazide .
Field: Biochemistry and Pharmacology
Application: 2,6-Difluorobenzamide is used in the synthesis of novel benzoylurea derivatives that have been found to inhibit succinate dehydrogenase .
Method: The method involves the synthesis of benzoylurea derivatives from 2,6-Difluorobenzamide and their testing against succinate dehydrogenase .
Results: Some of the synthesized compounds demonstrated inhibitory effects against succinate dehydrogenase. Notably, compound 4l formed hydrogen bonds with SER-17 and SER-39 of succinate dehydrogenase .
The key feature of 2,6-Difluorobenzamide's structure is the presence of a benzene ring with fluorine atoms at positions 2 and 6. The benzene ring is attached to a carbonyl group (C=O) which is further bonded to an amide group (NH2). This combination gives the molecule a polar character due to the electronegative nature of the fluorine and oxygen atoms [].
Specific details regarding the synthesis of 2,6-Difluorobenzamide are not widely available in scientific literature. However, standard methods for amide synthesis, such as the reaction of a carboxylic acid derivative (like acyl chloride) with an amine, could be a potential route for its production [].
Degradation pathways for 2,6-Difluorobenzamide haven't been extensively studied. Amide bonds are generally susceptible to hydrolysis under acidic or basic conditions, which could lead to the breakdown of the molecule into its constituent parts (benzoic acid, ammonia, and fluoride) [].
Irritant